molecular formula C11H12O2 B2604758 (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid CAS No. 16633-44-6

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid

Cat. No.: B2604758
CAS No.: 16633-44-6
M. Wt: 176.215
InChI Key: GAGYDDATWSBNEG-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid is a chiral cyclopropane derivative characterized by the presence of a p-tolyl group attached to the cyclopropane ring

Scientific Research Applications

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of p-tolyl-substituted alkenes with diazo compounds under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • (1R,2R)-2-Phenyl-cyclopropanecarboxylic acid
  • (1R,2R)-2-Methyl-cyclopropanecarboxylic acid
  • (1R,2R)-2-Benzyl-cyclopropanecarboxylic acid

Comparison: (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties compared to other similar compoundsFor instance, the p-tolyl group can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGYDDATWSBNEG-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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